Leojaponin

Overview

Description

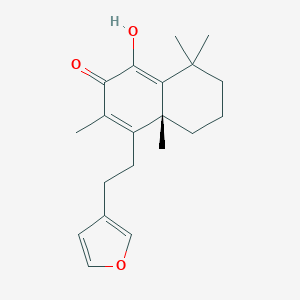

Leojaponin is a labdane diterpene . It can be isolated from the EtOH extract of the herb of Leonurus japonicus .

Synthesis Analysis

Leojaponin was isolated from the EtOH extract of the herb of Leonurus japonicus . The structures of Leojaponin were elucidated by physical and spectroscopic analysis, and the relative configuration of the chiral C-9 carbon was determined by a computational method .Molecular Structure Analysis

The molecular formula of Leojaponin is C20H26O3 . It has a unique cross-conjugated α,β-unsaturated ketone system .Chemical Reactions Analysis

The chemical structures of Leojaponin were elucidated using 1D and 2D NMR spectroscopic analysis .Physical And Chemical Properties Analysis

Leojaponin has a molecular weight of 314.42 . It is a light yellow oil .Scientific Research Applications

Chemical Structure and Isolation

Leojaponin, a labdane diterpene, has been identified and isolated from the herb of Leonurus japonicus. Extensive physical and spectroscopic analysis has been conducted to elucidate its structure, with a unique focus on the determination of the relative configuration of chiral carbons and analysis of possible biogenesis pathways (Wu et al., 2015).

Anti-Inflammatory and Autophagy Restoration

Leojaponin has shown significant potential in the inhibition of NLRP3 inflammasome activation. It works by restoring autophagy, primarily through the upregulation of RAPTOR phosphorylation. This mechanism has been extensively studied in the context of inflammasome-related diseases such as rheumatoid arthritis, with Leojaponin being highlighted for its therapeutic potential in these areas (Zhang et al., 2021).

Enzyme Inhibition

Leojaponin has been investigated for its inhibitory activities on acetylcholinesterase (AChE) and prolyl oligopeptidase (POP), two enzymes relevant in neurodegenerative diseases. It was identified as an active component against POP in the aerial parts of Leonurus sibiricus L., a plant used in Brazilian folk medicine (Zachow et al., 2017).

Cytoprotective Effects

Research has also demonstrated the cytoprotective effects of Leojaponin against glutamate-induced toxicity in primary cortical cultured neurons. Among other diterpenes isolated, Leojaponin exhibited significant cytoprotective activities, suggesting its potential role in neuroprotective strategies (Moon, 2010).

Mechanism of Action

Leojaponin inhibits NLRP3 inflammasome activation in both J774A.1 cells and bone marrow-derived macrophages in a dose-dependent manner . Moreover, Leojaponin suppressed NLRP3-mediated ASC specks formation and ASC oligomerization . These activities of Leojaponin depend on restoration of autophagy via promoting RAPTOR phosphorylation .

properties

IUPAC Name |

(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGVMFNPNJNFV-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leojaponin | |

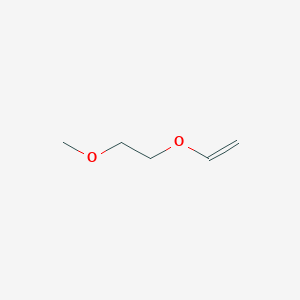

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

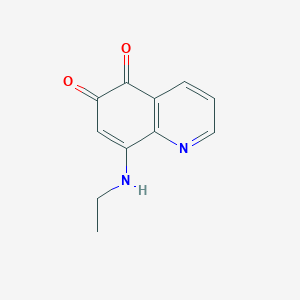

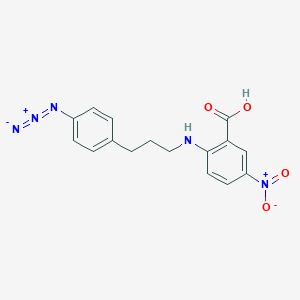

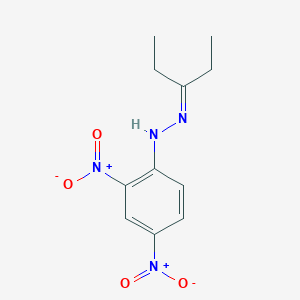

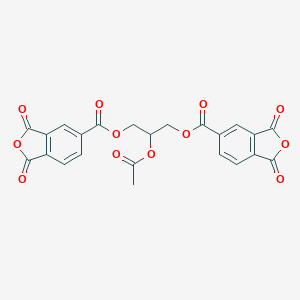

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)